molecular formula C8H7NO4S B1267257 1-(ethenesulfonyl)-4-nitrobenzene CAS No. 5535-55-7

1-(ethenesulfonyl)-4-nitrobenzene

Cat. No.: B1267257
CAS No.: 5535-55-7
M. Wt: 213.21 g/mol
InChI Key: MZKZSNKRTIDCRI-UHFFFAOYSA-N
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Description

1-(ethenesulfonyl)-4-nitrobenzene: is an organic compound characterized by the presence of a benzene ring substituted with an ethenylsulfonyl group and a nitro group

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic compounds.
  • Studied for its reactivity and stability in various chemical reactions.

Biology and Medicine:

  • Potential applications in drug development due to its unique functional groups.
  • Investigated for its biological activity and potential therapeutic effects.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the synthesis of polymers and other industrial products.

Safety and Hazards

Benzene is a known human carcinogen and is highly flammable . It may be fatal if swallowed and enters airways, and it can cause skin and eye irritation . Long-term exposure can cause damage to organs .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Benzene Derivatives: The synthesis of 1-(ethenesulfonyl)-4-nitrobenzene typically involves the sulfonation of a benzene derivative followed by nitration. The ethenylsulfonyl group can be introduced through a reaction with ethenesulfonyl chloride in the presence of a base.

    Industrial Production Methods: Industrially, this compound can be synthesized through a multi-step process involving the controlled sulfonation and nitration of benzene derivatives under specific conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(ethenesulfonyl)-4-nitrobenzene can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of sulfone derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin and hydrochloric acid.

    Substitution: Reagents such as sulfuric acid for sulfonation and nitric acid for nitration.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Mechanism of Action

Mechanism:

  • The compound exerts its effects through interactions with various molecular targets, primarily involving the nitro and sulfonyl groups.
  • The nitro group can participate in redox reactions, while the sulfonyl group can engage in nucleophilic substitution reactions.

Molecular Targets and Pathways:

  • The nitro group can be reduced to an amino group, which can then interact with biological molecules.
  • The sulfonyl group can form strong bonds with nucleophiles, affecting various biochemical pathways.

Comparison with Similar Compounds

  • Benzene, 1-(ethenylsulfonyl)-4-methyl-
  • Benzene, 1-(ethenylsulfonyl)-4-chloro-

Comparison:

  • Uniqueness: 1-(ethenesulfonyl)-4-nitrobenzene is unique due to the presence of both a nitro and an ethenylsulfonyl group, which confer distinct chemical properties and reactivity.
  • Reactivity: The nitro group makes it more reactive in reduction reactions compared to its methyl or chloro analogs.
  • Applications: The combination of functional groups makes it suitable for a wider range of applications in research and industry.

Properties

IUPAC Name

1-ethenylsulfonyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKZSNKRTIDCRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308167
Record name Benzene, 1-(ethenylsulfonyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5535-55-7
Record name p-Nitrophenyl vinyl sulfone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202608
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-(ethenylsulfonyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(ethenesulfonyl)-4-nitrobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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